N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Overview
Description
The compound “F-1” is a fluorinated organic molecule known for its unique chemical properties and wide range of applications. Fluorine’s high electronegativity and small atomic radius impart significant benefits to fluorinated compounds, making them highly stable and reactive in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, including direct fluorination, electrophilic fluorination, and nucleophilic fluorination . Direct fluorination involves the reaction of organic substrates with elemental fluorine, often under controlled conditions to prevent over-fluorination. Electrophilic fluorination uses reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor to introduce fluorine atoms . Nucleophilic fluorination involves the use of fluoride ions from sources like potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of fluorinated compounds often employs large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. One common method is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat management . Additionally, the use of specialized fluorinating agents and catalysts can enhance the selectivity and efficiency of the fluorination process.
Chemical Reactions Analysis
Types of Reactions
Fluorinated compounds like “F-1” undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a fluorine atom in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of fluorinated compounds include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Potassium fluoride, cesium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fluorinated compounds can yield fluorinated alcohols or ketones, while reduction can produce fluorinated hydrocarbons .
Scientific Research Applications
Fluorinated compounds like “F-1” have a wide range of scientific research applications:
Chemistry: Used as reagents and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Incorporated into pharmaceuticals to enhance drug stability and bioavailability.
Industry: Used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of fluorinated compounds involves their interaction with molecular targets and pathways. Fluorine’s high electronegativity and ability to form strong bonds with carbon atoms contribute to the stability and reactivity of these compounds . In biological systems, fluorinated compounds can modulate enzyme activity and protein function by altering the electronic environment of active sites .
Comparison with Similar Compounds
Fluorinated compounds are unique due to their high stability and reactivity compared to non-fluorinated analogs. Similar compounds include:
Chlorinated compounds: Less stable and reactive than fluorinated compounds.
Brominated compounds: Similar reactivity but larger atomic size compared to fluorinated compounds.
Iodinated compounds: Less reactive and more prone to decomposition than fluorinated compounds.
Fluorinated compounds like “F-1” stand out due to their exceptional stability, reactivity, and versatility in various applications .
Properties
IUPAC Name |
N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN8O3S/c1-30-10-12-31(13-11-30)19-9-8-18(21(27-19)34-2)26-22-24-14-15(23)20(28-22)25-16-6-4-5-7-17(16)29-35(3,32)33/h4-9,14,29H,10-13H2,1-3H3,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQFDSHCXICPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN8O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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